N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide
Description
N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a hydroxymethyl group attached to the morpholine ring, and a carboxamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O3/c13-10-5-8(1-2-11(10)14)15-12(18)16-3-4-19-9(6-16)7-17/h1-2,5,9,17H,3-4,6-7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDMUXGIEQTHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC(=C(C=C2)F)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.
Morpholine Ring Formation: The brominated and fluorinated phenyl compound is then reacted with a suitable amine to form the morpholine ring.
Hydroxymethylation: The morpholine ring is hydroxymethylated using formaldehyde or a similar reagent.
Carboxamidation: Finally, the hydroxymethylated morpholine compound is reacted with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(3-bromo-4-fluorophenyl)-2-(carboxylic acid)morpholine-4-carboxamide.
Reduction: Formation of N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide is dependent on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain molecular targets, while the hydroxymethyl and carboxamide groups can influence its solubility and stability.
Comparison with Similar Compounds
N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide can be compared to other compounds with similar structures, such as:
N-(3-chloro-4-fluorophenyl)-2-(hydroxymethyl)morpholine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromo-4-methylphenyl)-2-(hydroxymethyl)morpholine-4-carboxamide: Similar structure but with a methyl group instead of fluorine.
N-(3-bromo-4-fluorophenyl)-2-(hydroxymethyl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of morpholine.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
